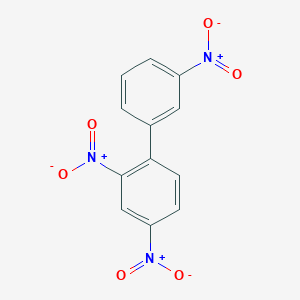

2,4,3'-Trinitrobiphenyl

Description

Structure

3D Structure

Properties

CAS No. |

102873-32-5 |

|---|---|

Molecular Formula |

C12H7N3O6 |

Molecular Weight |

289.2 g/mol |

IUPAC Name |

2,4-dinitro-1-(3-nitrophenyl)benzene |

InChI |

InChI=1S/C12H7N3O6/c16-13(17)9-3-1-2-8(6-9)11-5-4-10(14(18)19)7-12(11)15(20)21/h1-7H |

InChI Key |

NQRBQOCXMQTXJL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

102873-32-5 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways of Trinitrobiphenyl Formation

Electrophilic Aromatic Substitution for Biphenyl (B1667301) Nitration

The introduction of nitro groups onto a biphenyl framework is predominantly achieved through electrophilic aromatic substitution (EAS). This class of reactions is fundamental to the functionalization of aromatic systems and involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. dalalinstitute.com In the case of nitration, the active electrophile is the nitronium ion (NO₂⁺). libretexts.org

Fundamental Principles of Biphenyl Nitration Reactions

The nitration of biphenyl follows the general principles of electrophilic aromatic substitution. The biphenyl molecule, consisting of two connected phenyl rings, reacts with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion. youtube.com

The core principles are:

Activation of the Aromatic Ring : The phenyl group in biphenyl acts as an activating group for electrophilic substitution. The electron density of one ring can be delocalized across both rings through resonance, making biphenyl more reactive towards electrophiles than benzene (B151609). vaia.com

Electrophilic Attack : The nitronium ion (NO₂⁺) attacks the π-electron system of one of the biphenyl rings, which are rich in electron density. dalalinstitute.com

Directive Effects : The substituent phenyl group directs incoming electrophiles primarily to the ortho and para positions. This is because the carbocation intermediate formed during the attack is stabilized by resonance, with the positive charge being delocalized over both rings. This stabilization is most effective for ortho and para attacks. vaia.comstackexchange.com

Intermediate Formation : The attack by the electrophile leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or a σ-complex. msu.edu

Re-aromatization : The aromaticity of the ring is restored by the loss of a proton (H⁺) from the carbon atom that was attacked by the electrophile. msu.edu

Regioselectivity and Isomer Distribution in Polynitrobiphenyl Synthesis

Regioselectivity in the nitration of biphenyl is a critical factor that determines the specific isomers formed. Upon the first nitration, a mixture of 2-nitrobiphenyl (B167123) and 4-nitrobiphenyl (B1678912) is produced. The introduction of the first nitro group, which is an electron-withdrawing and deactivating group, significantly influences the position of subsequent nitrations. stackexchange.com

The second nitro group will preferentially add to the unsubstituted ring, which remains activated compared to the now-deactivated nitrated ring. stackexchange.com Therefore, the dinitration of biphenyl primarily yields a mixture of 2,2'-, 2,4'-, and 4,4'-dinitrobiphenyl. researchgate.net

Further nitration to produce trinitrobiphenyls continues this trend. For example, the nitration of 2,4'-dinitrobiphenyl (B3371021) would be expected to occur on the less deactivated ring (the one with the nitro group at the 4'-position). The directing effects within that ring would then guide the third nitro group. The synthesis of a specific isomer like 2,4,3'-trinitrobiphenyl via direct nitration is challenging due to the complex mixture of isomers that are typically produced. Studies on the nitration of substituted biphenyls, such as those with existing electron-withdrawing groups, confirm that the position and nature of substituents heavily influence the resulting isomer ratios. iaea.orgkoreascience.kr

One study on the nitration of 2,4,6-trinitrobiphenyl (B14697220) (picrylbenzene) to form tetranitro isomers showed that the picryl group directs the incoming nitro group to the meta and para positions of the unsubstituted ring, with a significant preference for the para isomer. acs.org This highlights the strong deactivating and directing effect of a polynitrated phenyl ring.

| Starting Material | Nitration Product(s) | Key Observation |

| Biphenyl | 2-Nitrobiphenyl, 4-Nitrobiphenyl | The phenyl group is an ortho, para-director. vaia.com |

| Biphenyl (dinitration) | 2,2'-Dinitrobiphenyl, 2,4'-Dinitrobiphenyl, 4,4'-Dinitrobiphenyl | The second nitration occurs predominantly on the unsubstituted ring. stackexchange.comresearchgate.net |

| 2,4,6-Trinitrobiphenyl | 2,4,6,3'-Tetranitrobiphenyl, 2,4,6,4'-Tetranitrobiphenyl | The trinitrophenyl group directs substitution to the meta and para positions of the other ring. acs.org |

Influence of Reaction Conditions on Nitration Outcome

Nitrating Agent : The choice of nitrating agent can significantly alter the ratio of ortho to para isomers. While the standard mixed acid (HNO₃/H₂SO₄) is common, other systems can provide different selectivities. For instance, nitration with nitric acid in acetic anhydride (B1165640) or using dinitrogen pentoxide in acetonitrile (B52724) has been shown to produce uniquely high ortho:para ratios. rsc.org

Catalysts : The use of solid acid catalysts, such as zeolites, can enhance regioselectivity compared to conventional methods. For example, nitrating biphenyl with nitrogen dioxide over certain zeolites can favor the formation of 4-nitrobiphenyl, altering the typical isomer ratio. researchgate.net

Temperature : Increasing the temperature generally increases the rate of reaction but can sometimes lead to the formation of more byproducts and a less selective reaction. numberanalytics.com

Homogeneity : The ortho:para ratio in biphenyl nitration has also been linked to the homogeneity of the reaction mixture. A low ratio (favoring the para isomer) is associated with a homogeneous reaction, whereas a high ratio (favoring the ortho isomer) can be obtained under conditions promoting a heterogeneous reaction. rsc.org

Table: Effect of Reaction Conditions on Biphenyl Mononitration

| Nitrating System | Ortho:Para Ratio | Reference |

|---|---|---|

| HNO₃ / H₂SO₄ (Homogeneous) | ~0.6 | rsc.org |

| HNO₃ / H₂SO₄ (Heterogeneous) | ~1.5 | rsc.org |

| NO₂ / Zeolite La-β | 0.34 | researchgate.net |

Proposed Reaction Mechanisms for Nitration of Biphenyl Systems

The accepted mechanism for the electrophilic nitration of biphenyl involves a multi-step process:

Generation of the Electrophile : Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺). HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack and Formation of the Arenium Ion : The nitronium ion attacks one of the phenyl rings of biphenyl, breaking the aromaticity and forming a resonance-stabilized carbocation known as an arenium ion or σ-complex. The positive charge in this intermediate is delocalized across the ring and, importantly, onto the second phenyl ring, which explains the ortho and para directing effect. The intermediate for ortho attack is particularly stabilized because the positive charge can be delocalized over both rings effectively. vaia.comstackexchange.commsu.edu

Deprotonation and Re-aromatization : A base in the reaction mixture, typically the HSO₄⁻ ion or a water molecule, removes a proton from the carbon atom bearing the nitro group. This restores the stable aromatic π-system, yielding the nitrobiphenyl product. dalalinstitute.com

An alternative mechanism has been proposed for nitrating agents of the type NO₂X. This pathway suggests an initial formation of a π-complex between the biphenyl system and the nitrating agent. This complex could then rearrange to the σ-complex, with a preference for the ortho position due to steric and electronic factors, potentially explaining the enhanced ortho:para ratios observed under certain conditions. rsc.org

Advanced Synthetic Routes to this compound and Related Isomers

Due to the formation of complex isomer mixtures in direct nitration, the synthesis of a specific, unsymmetrically substituted compound like this compound often requires more controlled, multi-step approaches. youtube.comscribd.com These methods involve building the biphenyl core from two specifically functionalized benzene rings, allowing for precise placement of the nitro groups.

Multi-step Organic Synthesis Approaches

Multi-step syntheses rely on coupling reactions to form the central carbon-carbon bond of the biphenyl structure. The two most prominent methods are the Ullmann and Suzuki couplings.

Ullmann Coupling Reaction : This classic method involves the copper-catalyzed coupling of two aryl halide molecules to form a biaryl. wikipedia.orgbyjus.com To synthesize a trinitrobiphenyl, one could couple a di-substituted aryl halide with a mono-substituted one. For example, the synthesis of this compound could theoretically be achieved by reacting 1-halo-2,4-dinitrobenzene with 1-halo-3-nitrobenzene in the presence of copper. The Ullmann reaction has been successfully used to synthesize various nitrated biphenyls, including isomers of nitropicrylbenzene by reacting picryl chloride with iodonitrobenzenes. acs.org However, the reaction often requires harsh conditions, such as high temperatures. wikipedia.org

Suzuki-Miyaura Coupling Reaction : A more modern and versatile method is the palladium-catalyzed Suzuki coupling, which joins an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.orgnumberanalytics.com This reaction is known for its high tolerance of various functional groups, making it ideal for coupling complex, pre-functionalized rings. To construct this compound, a potential route would be the coupling of (3-nitrophenyl)boronic acid with 1-bromo-2,4-dinitrobenzene, or conversely, (2,4-dinitrophenyl)boronic acid with 1-bromo-3-nitrobenzene. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgxisdxjxsu.asia

Table: Comparison of Advanced Synthetic Routes

| Reaction | Reactants | Catalyst | Key Features |

|---|---|---|---|

| Ullmann Coupling | Aryl Halide + Aryl Halide | Copper (Cu) | Often requires high temperatures; suitable for symmetrical and unsymmetrical biaryls. byjus.com |

These advanced methods provide the strategic control necessary to overcome the regioselectivity limitations of direct electrophilic substitution, enabling the targeted synthesis of specific polynitrobiphenyl isomers.

Green Chemistry Principles in Nitrobiphenyl Synthesis

The synthesis of nitrobiphenyls, including multi-substituted compounds like this compound, traditionally involves methods that can be resource-intensive and generate hazardous waste. The application of green chemistry principles aims to mitigate these environmental and safety concerns by designing more efficient and benign chemical processes. nih.govimist.ma These principles emphasize waste prevention, atom economy, the use of safer solvents and reagents, energy efficiency, and the use of catalytic rather than stoichiometric reagents. imist.ma

In the context of nitrobiphenyl synthesis, green chemistry can be implemented in several ways. For instance, the Suzuki-Miyaura cross-coupling reaction, a common method for creating the biphenyl backbone, can be made greener. amazonaws.comrsc.org Research has demonstrated the use of recyclable catalysts, such as palladium encapsulated in polymers (Pd EnCat™), and the use of more environmentally friendly solvent systems to synthesize nitrobiphenyl derivatives. preprints.org Similarly, the development of iron-catalyzed coupling reactions provides a more sustainable alternative to methods using rarer and more toxic heavy metals. rsc.orgnih.gov

Nitration, the process of introducing nitro groups onto the biphenyl structure, is another area for green innovation. nih.gov Traditional nitration often uses a hazardous mixture of concentrated nitric and sulfuric acids. nih.gov Alternative nitrating agents and catalytic systems are being explored to improve safety and reduce waste. For example, N-nitropyrazoles have been developed as versatile and powerful nitrating reagents that can function under milder conditions, sometimes catalyzed by Lewis acids like copper(II) triflate. acs.org The goal is to maximize the yield of the desired product, such as this compound, while minimizing the formation of by-products and eliminating the need for hazardous substances. nih.gov

Mechanistic Studies of Nitroaromatic Transformations Involving Biphenyl Structures

The transformation of nitrobiphenyls is governed by complex reaction mechanisms, often involving highly reactive intermediates. Understanding these pathways is crucial for controlling reaction outcomes and designing new synthetic routes.

Reductive Coupling and Arylnitrene Reactivity in Nitrobiphenyls

The reduction of nitro groups on a biphenyl scaffold can initiate a cascade of reactions, prominently featuring reductive coupling. A classic example is the intramolecular reductive cyclization of 2-nitrobiphenyls to form carbazoles. unimi.itacs.org This transformation is often mediated by trivalent phosphorus compounds like triphenylphosphine (B44618) in what is known as the Cadogan reaction. acs.orgresearchgate.net The mechanism involves the deoxygenation of the nitro group to generate a highly reactive arylnitrene intermediate. acs.orgresearchgate.netrsc.org

Arylnitrenes are electron-deficient species that can exist in either a singlet or a triplet spin state, with their reactivity being highly dependent on this state. nsc.rupurdue.edu In the case of 2-azidobiphenyl (B3386803) photolysis, the initially formed singlet nitrene can undergo rapid cyclization via insertion into a C-H bond of the adjacent phenyl ring to form carbazole. nsc.ruacs.org This cyclization competes with intersystem crossing (ISC) to the more stable triplet nitrene, which has a different reactivity profile. nsc.rupku.edu.cn The solvent and temperature can influence the rates of these competing pathways. nsc.ru

Catalytic systems have also been developed for these reductive couplings. Palladium-based catalysts can facilitate the deoxygenative cyclization of o-nitrobiphenyls using carbon monoxide (CO) as the reductant. unimi.it More recently, earth-abundant metals like iron have been used to catalyze the reductive functionalization of nitroaromatics. nih.govacs.org Mechanistic studies of these iron-catalyzed reactions indicate the formation of nitrosoarene intermediates, which are then further reduced. nih.govacs.org These methods highlight the central role of arylnitrene or related species in the transformation of nitrobiphenyls.

| Method | Key Reagents/Catalyst | Intermediate Species | Primary Product | Reference |

|---|---|---|---|---|

| Cadogan Reaction | Triphenylphosphine (PPh₃) | Arylnitrene | Carbazole | acs.orgresearchgate.net |

| Palladium-Catalyzed Cyclization | Pd/phenanthroline, Phenyl formate (B1220265) (CO source) | Not explicitly detailed, but nitrene pathway is implied | 9H-Carbazole | unimi.it |

| Iron-Catalyzed Reduction | Iron(salen) complex, Phenylsilane (H₃SiPh) | Nitrosoarene, Iron hydride | Amine | nih.govacs.org |

| Photolysis of Azides | UV Light | Singlet and Triplet Arylnitrene | Carbazole | nsc.ruacs.org |

Radical-Initiated Reactions of Biphenyls Leading to Nitrobiphenyls

Nitrobiphenyls can also be formed through radical-initiated reactions, a pathway distinct from the more common electrophilic nitration. A significant source of such reactions occurs in the atmosphere, where gas-phase biphenyl reacts with hydroxyl (•OH) radicals. nih.govca.gov The proposed mechanism involves the addition of the •OH radical to one of the aromatic rings, forming a hydroxybiphenyl radical adduct. researchgate.net This adduct can then react with nitrogen dioxide (NO₂) to yield a nitrobiphenyl, with 3-nitrobiphenyl (B1294916) being a known product of this atmospheric process. ca.govresearchgate.net

While atmospheric chemistry provides a clear example, radical mechanisms are also pertinent in synthetic organic chemistry. Iron-catalyzed cross-coupling reactions, for instance, can proceed via radical pathways. nih.gov Mechanistic studies have shown that iron complexes can initiate radical cycles, which can lead to the formation of biphenyl structures. nih.gov Furthermore, certain amination reactions of nitroarenes are proposed to proceed via radical mechanisms, where a radical addition to an intermediate, such as a nitroso species, leads to C-N bond formation. rsc.org For example, the photoredox-catalyzed reductive coupling of nitroarenes with alkanes involves the generation of an alkyl radical which then engages with the nitrogenous substrate. rsc.org These radical-initiated pathways offer alternative strategies for the synthesis and functionalization of nitrobiphenyls.

| Reaction Type | Initiating Species | Key Intermediates | Product Example | Reference |

|---|---|---|---|---|

| Atmospheric Oxidation | Hydroxyl Radical (•OH) | Hydroxybiphenyl radical adduct | 3-Nitrobiphenyl | ca.govresearchgate.net |

| Iron-Catalyzed Cross-Coupling | Iron(II) complexes | Organoiron species, organic radicals | Biphenyl (as side product) | nih.gov |

| Photoredox Reductive Coupling | Photocatalyst, Light | Alkyl radical, Nitroarene radical anion | N-Alkylaniline | rsc.org |

Theoretical and Computational Chemistry of 2,4,3 Trinitrobiphenyl

Quantum Chemical Characterization of 2,4,3'-Trinitrobiphenyl Molecular Structure

Quantum chemical methods are fundamental in characterizing the molecular structure and electronic properties of this compound. These computational approaches offer a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure of molecules. scirp.orgstackexchange.com DFT, in particular, is a cost-effective and accurate method for understanding the structural and electronic properties of complex molecules like nitroaromatic compounds. scirp.orgstackexchange.combohrium.com These calculations involve solving the Kohn-Sham equation, often using approximations like the Generalized Gradient Approximation (GGA) and Local Density Approximation (LDA) for the exchange-correlation potential. scirp.org For many-electron systems, DFT replaces the complex many-body problem with a more manageable independent electron problem. abinit.orgresearchgate.net Ab initio methods, meaning 'from the beginning', rely on physical constants as their primary input. stackexchange.com Both DFT and ab initio calculations can provide detailed information on the electronic distribution, molecular orbitals, and other key electronic properties that govern the molecule's stability and reactivity. researchgate.netaps.org

Theoretical studies on related nitroaromatic compounds often employ DFT with basis sets such as B3LYP/6-311++G(d,p) to perform geometry optimization and calculate electronic properties. bohrium.comchemrxiv.org These calculations are crucial for understanding the impact of nitro group substitution on the aromatic system's electron density. bohrium.com For instance, in optimized geometries, hyperconjugation between the nitro groups and the biphenyl (B1667301) rings can increase the electron density of the aromatic system. bohrium.com

Conformational Analysis and Inter-ring Dihedral Angles in Trinitrobiphenyl Isomers

Conformational analysis is the study of the different spatial arrangements, or conformations, that a molecule can adopt through rotation around its single bonds. utdallas.edu A key parameter in the conformational analysis of biphenyl derivatives is the dihedral angle, which is the angle between the planes of the two phenyl rings. utdallas.edu This angle is a result of the balance between steric hindrance from ortho-substituents, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar arrangement. utah.edu

In the gas phase, the parent biphenyl molecule has a twist angle of about 44.4°, while in solution, this angle is estimated to be between 19° and 32°. utah.edu For substituted biphenyls, the inter-ring dihedral angle can vary significantly. For example, in 2,4,6-tripyrrolidino-2',4',6'-trinitrobiphenyl, the dihedral angle was found to be 52.5°, which is considered far from orthogonal and allows for significant intramolecular charge transfer. researchgate.net In contrast, some substituted biphenyls can have much larger dihedral angles, approaching 90°. researchgate.netresearchgate.net The study of these angles is critical as they influence the molecule's electronic properties and packing in the solid state. utah.edu Computational methods like DFT can be used to perform a potential energy surface (PES) scan to identify stable conformers and the energy barriers between them. ekb.eg

| Compound | Dihedral Angle (°) | Method |

| Biphenyl (Gas Phase) | 44.4 | Experimental utah.edu |

| Biphenyl (Solution) | 19-32 | Experimental utah.edu |

| 2,4,6-tripyrrolidino-2',4',6'-trinitrobiphenyl | 52.5 | X-ray Crystallography researchgate.net |

| 4,4'-Dimethylbiphenyl-2,2'-dicarboxylic acid | 64.6 - 68.1 | X-ray Crystallography researchgate.net |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgnih.gov The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmalayajournal.org A smaller energy gap generally implies higher reactivity. researchgate.net

FMO analysis is widely used to understand various chemical reactions and properties. wikipedia.orgresearchgate.net For nitroaromatic compounds, the distribution and energies of the HOMO and LUMO can reveal the most likely sites for electrophilic and nucleophilic attack. malayajournal.org The theory has been successfully applied to explain the mechanisms of cycloadditions, sigmatropic reactions, and electrocyclic reactions. wikipedia.org Computational methods allow for the calculation of HOMO and LUMO energies and their visualization, providing a qualitative understanding of the molecule's reactive nature. researchgate.netmalayajournal.org

| Parameter | Description | Relevance to Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability (nucleophilicity). libretexts.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability (electrophilicity). libretexts.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of kinetic stability and chemical reactivity. researchgate.netmalayajournal.org |

Molecular Modeling and Simulation of Polynitrobiphenyl Systems

Molecular modeling and simulation techniques are employed to predict the macroscopic properties of materials from their molecular structure. These methods are particularly valuable for energetic materials like polynitrobiphenyls.

Crystal Structure Prediction and Lattice Energy Calculations for Energetic Polynitroaromatics

Crystal structure prediction (CSP) aims to identify the most stable crystalline arrangements of a molecule, which is a critical aspect for solid-state properties. nih.govchemrxiv.org CSP methodologies typically involve searching the lattice energy surface to find plausible crystal structures. rsc.org The lattice energy is the energy released when gaseous ions form a solid ionic crystal. libretexts.orglearnedguys.com It is a key factor in determining the stability of a crystal lattice. libretexts.org

For energetic materials, the crystal packing significantly influences properties such as density and sensitivity. The Born-Haber cycle, an application of Hess's Law, is a common method for calculating lattice energies. learnedguys.comlumenlearning.com Computational approaches, including those based on DFT, can be used to predict crystal structures and calculate lattice energies. rsc.org However, these methods can be computationally expensive. chemrxiv.org The accuracy of these predictions is crucial, as different polymorphs of the same compound can exhibit vastly different properties. nih.gov

| Compound | Lattice Energy (kJ/mol) |

| Mn(CHZ)32 | 1737.36 researchgate.net |

| Mn(CHZ)32 | 1485.36 researchgate.net |

| NaF | -926 learnedguys.com |

| NaCl | -787 learnedguys.com |

| NaBr | -752 learnedguys.com |

Molecular Dynamics Simulations of Nitroaromatic Compound Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time. researchgate.net These simulations can provide insights into the interactions of nitroaromatic compounds with other molecules and surfaces. researchgate.netmdpi.com For instance, MD simulations have been used to study the adsorption of trinitrotoluene (TNT) and 2,4-dinitrotoluene (B133949) (2,4-DNT) on silica (B1680970) surfaces, revealing that under dry conditions, these molecules tend to lie parallel to the surface. researchgate.net

MD simulations can also be employed to investigate the photodissociation dynamics of nitroaromatic compounds, helping to elucidate reaction mechanisms such as the release of nitric oxide (NO). nih.gov In the context of energetic materials, MD simulations can be used to predict mechanical properties and compatibility between different components in a formulation. researchgate.net These simulations rely on potential energy surfaces, which can be generated from quantum mechanical calculations or machine learning models. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies on Trinitrobiphenyls

Quantitative Structure-Property Relationship (QSPR) models represent a powerful computational strategy to predict the physicochemical properties of chemical compounds based on their molecular structures. nih.govnih.gov These models establish a mathematical correlation between calculated molecular descriptors and experimentally determined properties. For energetic materials like trinitrobiphenyls, QSPR studies are particularly valuable for assessing properties such as thermal stability and energetic performance, which can be resource-intensive and hazardous to determine experimentally. acs.orgchemrxiv.org

Prediction of Thermal Stability and Energetic Properties of Nitroaromatic Compounds

The thermal stability of nitroaromatic compounds, including this compound, is a critical parameter for their safe handling, storage, and application. QSPR methodologies have been successfully applied to predict indicators of thermal stability, such as decomposition enthalpies and onset temperatures of decomposition. acs.orgresearchgate.net

Research in this area has demonstrated that reliable predictive models can be developed using a wide array of molecular descriptors. researchgate.net These descriptors can be categorized as constitutional, topological, geometrical, charge-related, and quantum-chemical. researchgate.net Studies have employed various computational levels of theory to calculate these descriptors, ranging from semi-empirical methods like AM1 to more rigorous Density Functional Theory (DFT) approaches. researchgate.net While AM1 models are less time-consuming, DFT allows for the calculation of more precise molecular quantum properties. researchgate.net

A significant finding is that robust QSPR models for predicting the heat of decomposition of nitroaromatic compounds can be achieved with high correlation coefficients (R² > 0.98), indicating a strong agreement between predicted and experimental values. researchgate.net These models often utilize multilinear regression analysis to establish the relationship between the descriptors and the property of interest. researchgate.netnih.gov For instance, some models have been developed specifically for nitrobenzene (B124822) derivatives, which would be applicable to trinitrobiphenyls. core.ac.uk

One key approach involves using the heat of decomposition (ΔHd) as a primary indicator of thermal stability. researchgate.netnih.gov QSPR models have been developed to predict this property for series of nitroaromatic compounds, adhering to the validation principles set by the Organisation for Economic Co-operation and Development (OECD) for regulatory use. researchgate.netnih.govcore.ac.uk These models have been validated both internally and externally, demonstrating their robustness and predictive power. researchgate.netnih.gov

The following table summarizes the types of descriptors and computational methods used in QSPR studies for predicting the thermal stability of nitroaromatic compounds.

| Descriptor Category | Examples of Descriptors | Computational Methods | Predicted Property | Reference |

| Quantum-Chemical | Bond Dissociation Energy (C-NO₂), HOMO/LUMO energies, Mulliken charges | DFT (e.g., B3P86), AM1 | Decomposition Enthalpy, Onset Temperature | acs.orgresearchgate.net |

| Constitutional | Molecular Weight, Number of Nitro Groups | N/A | Heat of Decomposition | core.ac.uk |

| Topological | Wiener index, Kappa shape indices | N/A | Heat of Decomposition | core.ac.uk |

| Geometrical | Molecular surface area, Molecular volume | DFT, AM1 | Decomposition Enthalpy | researchgate.net |

These predictive models serve as essential screening tools, enabling the estimation of thermal hazards before a compound is synthesized, thereby guiding the design of safer and more stable energetic materials. acs.orgresearchgate.net

Development of Chemoinformatic Tools and Descriptors for Polynitroaromatics

The development of predictive QSPR models is intrinsically linked to the availability of chemoinformatic tools and relevant molecular descriptors. researchgate.netu-strasbg.fr Chemoinformatics provides the necessary infrastructure for managing chemical data, generating descriptors, and building and validating models. u-strasbg.frnih.gov

For polynitroaromatic compounds, a diverse range of descriptors has been explored to capture the structural features that govern their properties. These descriptors are calculated from the molecular structure and can range from simple counts of atoms and functional groups to complex quantum-chemical parameters. researchgate.netcore.ac.uk The selection of appropriate descriptors is a crucial step in developing a reliable QSPR model. nih.gov

Various chemoinformatic software and platforms are utilized in these studies. For example, the CODESSA software has been used for descriptor selection using the Best MultiLinear Regression (BMLR) approach. researchgate.net Other tools enable the calculation of a vast number of descriptors, which are then narrowed down to the most relevant ones through statistical techniques like genetic algorithms or partial least squares (PLS). researchgate.netnih.govmdpi.com

The development process for these tools and descriptors often follows a systematic workflow:

Data Curation: Assembling and verifying a dataset of compounds with reliable experimental data. u-strasbg.fr

Descriptor Generation: Calculating a large pool of descriptors using various software. mdpi.com

Variable Selection: Employing statistical methods to choose a small set of non-correlated and relevant descriptors. mdpi.com

Model Building: Using techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to create the predictive model. researchgate.netnih.gov

Model Validation: Rigorously testing the model's predictive ability using internal and external validation sets. researchgate.netnih.govcore.ac.uk

The table below provides examples of descriptor types and the chemoinformatic approaches used for their development and application in the context of polynitroaromatics.

| Descriptor Type | Description | Chemoinformatic Application | Reference |

| Conceptual DFT Descriptors | Electronegativity, hardness, electrophilicity index. These relate to the reactivity of the molecule. | Used to build QSPR models that provide chemical insights into decomposition mechanisms. | researchgate.net |

| Constitutional Descriptors | Based on the molecular formula, such as molecular weight and atom counts. | Simple, easily interpretable descriptors used in initial modeling efforts. Do not require 3D structure optimization. | core.ac.uk |

| Topological Descriptors | Numerical values derived from the 2D representation of the molecule, describing size, shape, and branching. | Used to develop models without the need for computationally expensive quantum chemical calculations. | core.ac.uk |

| 3D-MoRSE Descriptors | 3D Molecule Representation of Structures based on Electron diffraction. Encodes 3D structural information. | Can be used in more complex models to capture the three-dimensional nature of the molecule. | N/A |

| Quantum-Chemical Descriptors | Derived from quantum mechanical calculations, such as orbital energies (HOMO, LUMO) and charge distributions. | Provide detailed electronic structure information crucial for modeling reactive properties. | researchgate.netmdpi.com |

The continuous development of new descriptors and chemoinformatic tools is essential for improving the accuracy and predictive power of QSPR models for polynitroaromatic compounds like this compound. dntb.gov.uadntb.gov.ua These advancements contribute to a better understanding of structure-property relationships and facilitate the computational design of novel materials with desired characteristics.

Advanced Analytical Methodologies for 2,4,3 Trinitrobiphenyl Detection and Characterization

Spectroscopic Techniques for Structural Elucidation and Trace Analysis

Spectroscopic methods form the cornerstone of molecular analysis, providing detailed information about the structure, bonding, and electronic properties of 2,4,3'-trinitrobiphenyl.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like trinitrobiphenyl isomers. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the substitution pattern on the biphenyl (B1667301) framework can be established. libretexts.orgchemguide.co.ukorganicchemistrydata.org

In a typical ¹H NMR spectrum of a trinitrobiphenyl, the protons on the aromatic rings will appear in the downfield region, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic rings and the electron-withdrawing nitro groups. The specific chemical shifts and the splitting patterns (e.g., singlets, doublets, triplets) are dictated by the number and location of adjacent protons, providing crucial information for assigning the isomer. libretexts.orgmagritek.com For instance, the analysis of proton magnetic resonance spectra of compounds like 2,4-dinitrophenol (B41442) and 1-chloro-2,4-dinitrobenzene (B32670) demonstrates the utility of this technique in resolving complex aromatic substitution patterns. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Spectral Characteristics for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

| ¹H | 7.0 - 9.0 | Doublets, Triplets, Multiplets | The exact shifts and coupling constants depend on the specific proton environments and through-bond interactions. |

| ¹³C | 120 - 150 | Singlets | Carbons attached to nitro groups will be significantly deshielded and appear at the lower end of this range. |

Note: This table represents generalized predictions based on known NMR principles for nitroaromatic compounds. Actual experimental values may vary.

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net For this compound, the most prominent and diagnostic peaks in the FT-IR spectrum are associated with the nitro groups. The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. nih.govresearchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region. researchgate.net

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. mt.com Raman is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric stretching of the nitro groups and the vibrations of the biphenyl backbone would be expected to produce strong signals in the Raman spectrum. researchgate.netnist.gov The combination of FT-IR and Raman provides a more complete vibrational analysis, aiding in the definitive identification of the compound. spectroscopyonline.comnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy |

| Asymmetric NO₂ Stretch | 1500 - 1600 | FT-IR, Raman |

| Symmetric NO₂ Stretch | 1300 - 1400 | FT-IR, Raman |

| Aromatic C-H Stretch | > 3000 | FT-IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, Raman |

| C-N Stretch | 800 - 900 | FT-IR |

| Ring Bending/Deformation | < 1000 | FT-IR, Raman |

Note: The exact frequencies can be influenced by the specific isomeric structure and intermolecular interactions. truman.edu

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV and visible light. ijnrd.org For nitroaromatic compounds like this compound, the UV-Vis spectrum is characterized by strong absorptions arising from π → π* and n → π* electronic transitions. acs.orguzh.chmsu.edu

The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically intense and occur in the UV region. acs.org The presence of multiple nitro groups, which are strong chromophores, and the conjugated biphenyl system significantly influences the position and intensity of these absorption bands. rsc.org The n → π* transitions, involving the promotion of a non-bonding electron (from the oxygen atoms of the nitro groups) to an antibonding π* orbital, are generally weaker and may appear as shoulders on the main absorption peaks. unige.ch

The position of the maximum absorbance (λ_max) is sensitive to the molecular structure and the solvent environment. researchgate.net Twisting of the biphenyl rings can affect the extent of conjugation and, consequently, the energy of the electronic transitions. aip.orgaip.org While a specific UV-Vis spectrum for this compound was not found, the general principles suggest that it would exhibit strong absorption in the UV region, likely with multiple overlapping bands due to the complex electronic nature of the molecule. ethz.ch

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It is used for both the identification of unknown compounds and the quantification of known ones. When a sample of this compound is introduced into a mass spectrometer, it is first ionized, typically forming a molecular ion (M⁺). libretexts.org The mass of this molecular ion provides the molecular weight of the compound.

The high-energy ionization process often causes the molecular ion to fragment into smaller, characteristic charged species. savemyexams.comlibretexts.org The resulting fragmentation pattern is a unique fingerprint of the molecule and is invaluable for structural elucidation. Common fragmentation pathways for nitroaromatic compounds involve the loss of nitro groups (NO₂), nitric oxide (NO), and other small neutral molecules. youtube.com The analysis of these fragment ions helps to confirm the presence and location of the nitro groups on the biphenyl rings. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly useful for separating complex mixtures and providing sensitive detection of trinitrobiphenyls. acs.org

Table 3: Potential Mass Spectrometry Fragments for this compound (C₁₂H₇N₃O₆)

| Fragment | Proposed Structure/Loss | Approximate m/z |

| [M]⁺ | Molecular Ion | 289 |

| [M - NO₂]⁺ | Loss of a nitro group | 243 |

| [M - 2NO₂]⁺ | Loss of two nitro groups | 197 |

| [M - 3NO₂]⁺ | Loss of three nitro groups | 151 |

| [C₁₂H₇]⁺ | Biphenyl cation | 151 |

Note: The relative intensities of these fragments will depend on the ionization method and energy.

Surface-Enhanced Raman Spectroscopy (SERS) is an ultrasensitive analytical technique that can detect trace amounts of analytes. researchgate.netresearchgate.net The technique relies on the enhancement of the Raman signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold or silver. rsc.org This enhancement allows for the detection of nitroaromatic compounds at very low concentrations, which is crucial for security and environmental applications. acs.orgrsc.org

The SERS spectrum provides the same detailed vibrational information as conventional Raman spectroscopy but with significantly higher sensitivity. researchgate.net This allows for the specific identification of different nitroaromatic explosives based on their unique SERS fingerprints. acs.org The development of portable SERS-based sensors shows promise for the rapid, in-field detection of compounds like trinitrobiphenyls. acs.orgrsc.org

Electrochemical Sensing of Nitroaromatic Biphenyls

Electrochemical methods offer a sensitive, selective, and often low-cost approach for the detection of nitroaromatic compounds. frontiersin.org These techniques are based on the redox properties of the nitro groups present in the molecule. The nitro groups in this compound are electrochemically active and can be reduced at an electrode surface. mostwiedzy.pl

The electrochemical reduction of nitroaromatic compounds typically proceeds in a stepwise manner, involving the transfer of multiple electrons and protons. mdpi.com This process generates a measurable current that is proportional to the concentration of the analyte. Various electrode materials, including glassy carbon, and modifications with nanomaterials like graphene and metal-organic frameworks (MOFs), have been employed to enhance the sensitivity and selectivity of the detection. dntb.gov.uaacs.orgrsc.org

Techniques such as cyclic voltammetry and differential pulse voltammetry are commonly used to study the electrochemical behavior and for quantitative analysis. mostwiedzy.plrsc.orgnih.gov The potential at which the reduction occurs can provide qualitative information about the specific nitroaromatic compound. figarosensor.com Electrochemical sensors offer the advantages of portability, rapid response, and the potential for in-situ measurements, making them well-suited for the detection of nitroaromatic biphenyls in various matrices. nih.govresearchgate.net

Chromatographic Separation Techniques for Nitrobiphenyl Isomers

Chromatographic methods are indispensable for the separation and analysis of complex mixtures of isomers, such as those found in nitrobiphenyl samples.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. reading.ac.ukresearchgate.net When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification of the analytes. researchgate.netca.gov

For the analysis of nitrobiphenyls, GC is particularly useful for separating different isomers based on their boiling points and interactions with the stationary phase of the GC column. epa.gov The use of capillary columns with specific polarities is crucial for achieving good resolution between isomers. oiv.int

Key considerations for GC analysis of nitrobiphenyls include:

Sample Introduction: Techniques like splitless injection are often used to introduce the sample into the chromatograph. ca.gov

Column Selection: The choice of a suitable capillary column is critical for separating structural isomers that may have very similar mass spectra. epa.gov

Detection: Mass spectrometry is the preferred detection method as it provides molecular weight and fragmentation patterns that aid in the identification of the compounds. researchgate.netca.gov Selected Ion Monitoring (SIM) can be used to enhance sensitivity for target analytes. ca.gov

GC-MS has been successfully used to identify and quantify nitrobiphenyl isomers, including 3-nitrobiphenyl (B1294916), in environmental samples such as ambient air. ca.govresearchgate.net

| GC Parameter | Typical Conditions/Considerations | Reference |

| Injection Mode | Splitless | ca.gov |

| Column | Capillary column with a suitable stationary phase | epa.govoiv.int |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | researchgate.netca.govnotulaebotanicae.ro |

| Quantification | Internal standard method | researchgate.netnotulaebotanicae.ro |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including those that are non-volatile or thermally labile. bjbms.orgnih.gov For the analysis of polynitrobiphenyls, reversed-phase HPLC is the most common mode. sielc.comoup.com

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comdoi.org The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The elution order is influenced by the hydrophobicity of the isomers.

Key aspects of HPLC analysis of polynitrobiphenyls include:

Column: A C18 reversed-phase column is commonly employed. doi.org

Mobile Phase: A gradient elution of acetonitrile and water, often with an acid modifier like phosphoric or formic acid, is used to achieve optimal separation. sielc.comdoi.org

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is frequently used, as nitroaromatic compounds exhibit strong UV absorbance. oup.comchemisgroup.us Coupling HPLC with mass spectrometry (LC-MS) provides enhanced specificity and sensitivity for identification and quantification. oup.com

HPLC has been effectively used to separate and identify metabolites of nitrobiphenyls, demonstrating its utility in analyzing complex mixtures. oup.com The ability to separate positional isomers is a key advantage of HPLC in the analysis of nitrobiphenyls. doi.orgmtc-usa.com

| HPLC Parameter | Typical Conditions/Considerations | Reference |

| Mode | Reversed-Phase | sielc.comoup.com |

| Stationary Phase | C18 | doi.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with acid modifier | sielc.comdoi.org |

| Detector | Diode Array Detector (DAD), UV-Vis, Mass Spectrometer (MS) | oup.comchemisgroup.us |

Environmental Fate and Degradation Mechanisms of Trinitrobiphenyls

Atmospheric Chemistry of Nitrobiphenyls

Once released into the atmosphere, nitrobiphenyls are subject to various transformation processes. The atmospheric chemistry of these compounds is a critical factor in determining their atmospheric lifetime, transport, and potential to form secondary pollutants. mcgill.ca The dominant degradation pathways in the gas phase are reactions with photochemically generated oxidants. nih.gov

Sunlight plays a pivotal role in the atmospheric degradation of nitroaromatic compounds. The absorption of solar radiation can lead to the electronic excitation of the molecule, initiating a series of photochemical reactions. The photolysis of nitroaromatics can proceed through various pathways, including the isomerization of the nitro group to an aci-nitro form, followed by hydrolysis or rearrangement to form phenolic compounds. mdpi.com Another significant transformation pathway is the intramolecular cyclization to form benzofurazans. mdpi.com

In aqueous environments, such as within atmospheric water droplets, the photolysis of nitrate and nitrite ions can generate highly reactive species that drive the nitration of aromatic compounds. mdpi.com This process, known as photonitration, can lead to the formation of additional nitro-derivatives, further altering the chemical nature and potential toxicity of the parent compound. The efficiency of these photonitration processes is often pH-dependent. mdpi.com

Key Photolytic Transformation Pathways for Nitroaromatics:

Isomerization: Light can induce the transformation of a nitro group to a more reactive aci-nitro isomer. mdpi.com

Hydrolysis: The aci-nitro intermediate can undergo hydrolysis to form nitrophenols. mdpi.com

Cyclization: Intramolecular reactions can lead to the formation of stable products like benzofurazans. mdpi.com

Photonitration: In aqueous phases, photochemically generated species from nitrate/nitrite can lead to further nitration of the aromatic rings. mdpi.com

The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH), while the nitrate radical (•NO3) is the most significant oxidant during the nighttime. nih.govunito.itmpic.de Both radicals play a crucial role in the atmospheric degradation of nitrobiphenyls.

The reaction with •OH radicals is a dominant loss process for many gas-phase aromatic compounds, typically leading to atmospheric lifetimes of less than a day. nih.gov The reaction is initiated by the electrophilic addition of the •OH radical to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. rsc.org In the presence of oxygen, this intermediate can undergo further reactions to form a variety of products, including phenols and ring-opened fragments. rsc.org The presence of dissolved natural organic matter can inhibit the reaction rate of aromatic compounds with hydroxyl radicals. usgs.gov

During the night, in the absence of sunlight to photolyze NO2, the nitrate radical becomes the principal atmospheric oxidant. copernicus.orgresearchgate.net The reaction of •NO3 with aromatic compounds can proceed via hydrogen abstraction or addition to the aromatic ring. These reactions are significant as they can lead to the formation of other nitropolycyclic aromatic compounds. nih.gov

Table 1: Key Atmospheric Radicals and their Reactions with Aromatic Compounds

| Radical | Primary Time of Activity | General Reaction Mechanism with Aromatics | Potential Products |

|---|---|---|---|

| Hydroxyl (•OH) | Daytime | Electrophilic addition to the aromatic ring. rsc.org | Phenols, ring-opened products. rsc.org |

| Nitrate (•NO3) | Nighttime | Hydrogen abstraction or addition to the aromatic ring. nih.gov | Nitro-adducts, further nitrated compounds. nih.gov |

Biotransformation Pathways and Bioremediation Research (Mechanistic Aspects)

In soil and aquatic environments, the fate of 2,4,3'-Trinitrobiphenyl is largely determined by microbial activity. The presence of multiple nitro groups makes the aromatic rings electron-deficient and generally resistant to oxidative attack by microbial dioxygenases. nih.govoup.com Consequently, the initial and most critical step in the biodegradation of polynitroaromatic compounds is the reduction of the nitro groups. nih.govoup.com

Microorganisms have evolved diverse strategies to transform or degrade polynitroaromatic compounds. The primary mechanism involves reductive pathways. nih.gov These can be broadly categorized into two main types: the reduction of the aromatic ring itself, or the more common reduction of the nitro substituents. oup.comnih.gov

Numerous bacterial and fungal strains capable of degrading nitroaromatic compounds have been isolated from contaminated sites. nih.govhibiscuspublisher.com For instance, various species of Pseudomonas, Sphingomonas, and Cupriavidus have been shown to degrade compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4-Dinitrophenol (B41442) (2,4-DNP), which share structural similarities with nitrobiphenyls. nih.govnih.gov The degradation pathways often involve a series of enzymatic steps that sequentially reduce the nitro groups and then cleave the aromatic ring. nih.gov

Anaerobic degradation of dinitrophenols has also been observed, which similarly proceeds through the initial reduction of the nitro groups to form aminophenols. hibiscuspublisher.comresearchgate.net

The enzymatic reduction of nitro groups is catalyzed by a class of enzymes known as nitroreductases. nih.govoup.com These are typically flavoenzymes that utilize NAD(P)H as a reducing agent. nih.govoup.com Bacterial nitroreductases are classified into two main types based on their sensitivity to oxygen:

Type I (Oxygen-Insensitive) Nitroreductases: These enzymes catalyze the sequential two-electron reduction of the nitro group (NO2) to a nitroso (NO) derivative, then to a hydroxylamino (NHOH) group, and finally to an amino (NH2) group. oup.comoup.com The nitroso intermediate is often transient and not readily detected. nih.gov

Type II (Oxygen-Sensitive) Nitroreductases: These enzymes catalyze a single-electron reduction to form a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide radicals. oup.com

The reduction of the nitro groups is a critical detoxification step, as the resulting amino-biphenyls are generally more amenable to further degradation, including ring cleavage. nih.gov The efficiency and outcome of this enzymatic process are dependent on the specific microbial strains and the prevailing environmental conditions (e.g., aerobic vs. anaerobic). hibiscuspublisher.com

Table 2: Stepwise Reduction of a Nitro Group by Type I Nitroreductases

| Step | Reactant | Product | Electrons Transferred |

|---|---|---|---|

| 1 | Ar-NO2 (Nitro) | Ar-NO (Nitroso) | 2e- |

| 2 | Ar-NO (Nitroso) | Ar-NHOH (Hydroxylamino) | 2e- |

| 3 | Ar-NHOH (Hydroxylamino) | Ar-NH2 (Amino) | 2e- |

Ar represents the aromatic biphenyl (B1667301) structure.

Adsorption and Interfacial Interactions with Environmental Matrices

The transport and bioavailability of this compound in the environment are significantly influenced by its tendency to adsorb to soil particles, sediments, and dissolved organic matter. nih.gov Adsorption is an interfacial process that can decrease the concentration of the compound in the aqueous phase, thereby reducing its mobility and accessibility to microorganisms. nih.gov

The adsorption of nitroaromatic compounds is governed by a combination of factors, including the physicochemical properties of the compound itself (e.g., hydrophobicity, number and position of nitro groups) and the characteristics of the environmental matrix (e.g., organic carbon content, clay mineralogy, surface area, pH). nih.gov

Studies on structurally similar compounds like 2,4-dinitrophenol and 2,4,6-trinitrotoluene (TNT) have shown that materials with high surface area and specific surface chemistry, such as activated carbons and certain types of clays, are effective adsorbents. researchgate.netmdpi.com The presence of electron-withdrawing nitro groups can facilitate charge-transfer interactions with electron-rich sites on the adsorbent surface. The adsorption process is often pH-dependent, with greater adsorption typically observed under acidic conditions where the nitroaromatic compounds are in their neutral form. nih.gov

The efficiency of adsorption is often described by isotherm models, such as the Langmuir and Freundlich models, which relate the amount of adsorbed substance to its concentration in the solution at equilibrium. nih.govresearchgate.net

Table 3: Factors Influencing the Adsorption of Nitrobiphenyls in the Environment

| Factor | Description | Impact on Adsorption |

|---|---|---|

| Soil Organic Matter | The organic fraction of soil provides hydrophobic domains and functional groups for interaction. | Generally increases adsorption due to partitioning and specific interactions. |

| Clay Content | Clay minerals offer a large surface area and charged sites for electrostatic interactions. | Can significantly contribute to the adsorption of polar and ionizable compounds. |

| pH | Affects the surface charge of adsorbents and the speciation of the adsorbate. | Adsorption of nitroaromatics is often higher at lower pH. nih.gov |

| Compound Hydrophobicity | The tendency of a compound to partition from water to an organic phase. | Higher hydrophobicity generally leads to stronger adsorption to organic matter. |

| Presence of Co-contaminants | Other pollutants can compete for adsorption sites. | May decrease the adsorption of the target compound. |

Advanced Research Areas and Interdisciplinary Studies in 2,4,3 Trinitrobiphenyl Chemistry

Crystal Engineering and Design of Energetic Polynitroaromatic Materials

The field of crystal engineering plays a pivotal role in the design of novel energetic materials, including polynitroaromatic compounds like 2,4,3'-trinitrobiphenyl. The arrangement of molecules in a crystal lattice significantly influences the material's properties, such as density, thermal stability, and sensitivity to impact or friction. nih.govd-nb.info A key objective in the design of energetic materials is to achieve a balance between high performance (e.g., detonation velocity and pressure) and low sensitivity, ensuring safety during handling and storage. d-nb.inforesearchgate.net

One strategy in crystal engineering of energetic materials involves the introduction of specific functional groups to influence intermolecular interactions and crystal packing. For instance, the presence of amino groups in polynitroaromatic compounds can enhance thermal stability. nih.gov Another approach is the creation of "bridged" compounds, where two or more energetic rings are connected, which can also improve heat resistance. nih.gov

The prediction of crystal density is a critical aspect of designing energetic materials, as it directly correlates with detonation performance. google.com Computational methods, such as those based on quantum chemistry, are employed to predict the crystal densities of new compounds. google.com Furthermore, understanding the relationship between molecular structure and sensitivity is crucial. Models have been developed to predict the impact sensitivity of energetic materials by examining the dissociation energies of trigger bonds, such as the C-NO2 bond in nitroaromatics. d-nb.info

The development of new energetic materials is often guided by the need for improved safety and performance characteristics. researchgate.net Research in this area includes the synthesis of various classes of energetic compounds, such as nitrohydrocarbons and N-heterocycles. uma.ac.id The study of polynitrobiphenyls, as a class of energetic materials, has been a subject of investigation to design compounds with improved properties. researchgate.netdtic.mil The thermal decomposition behavior of these materials is a key parameter for assessing their stability and safety. researchgate.net

Development of Advanced Materials for Sensing and Other Applications Utilizing Nitrobiphenyl Scaffolds

Nitrobiphenyl scaffolds, including derivatives of this compound, are being explored for their potential in advanced materials, particularly for sensing applications. The electron-deficient nature of the nitroaromatic rings makes them suitable for detecting electron-rich analytes. The introduction of nitro groups into a biphenyl (B1667301) structure can create compounds with unique photophysical properties that can be harnessed for sensing. taylorandfrancis.comdntb.gov.ua

A significant area of research is the development of sensors for the detection of hazardous materials, such as explosives. For example, metal-organic frameworks (MOFs) have been functionalized to create highly sensitive and selective sensors for nitroaromatic explosives like 2,4,6-trinitrophenol (TNP). nih.gov These sensors often rely on charge transfer interactions between the electron-deficient nitroaromatic analyte and an electron-rich sensing material. nih.gov

The design of fluorescent sensors based on nitrobiphenyl scaffolds is another active area of research. dntb.gov.uanii.ac.jp The fluorescence of these materials can be quenched or enhanced upon interaction with specific analytes, providing a detectable signal. The development of chromophores with high two-photon absorption cross-sections is also being pursued for applications such as the uncaging of ions in biological systems. acs.org For instance, a tris(4'-nitrobiphenyl)amine has been synthesized and shown to have a high two-photon absorption cross-section, making it a candidate for such applications. acs.org

Beyond sensing, nitrobiphenyl derivatives are being investigated for other advanced materials applications. For example, their hyperpolarizable nature makes them of interest for nonlinear optical materials. rsc.org The crystal engineering of these compounds to achieve non-centrosymmetric packing is crucial for realizing their potential in this area. rsc.org

The development of advanced materials for various sectors, including construction, also presents opportunities for the integration of sensing functionalities. Materials with self-sensing and monitoring capabilities can lead to reduced maintenance costs and improved durability. horizon-europe.gouv.fr While not specific to this compound, the broader field of advanced sensing materials provides a context for the potential applications of nitrobiphenyl-based systems. frontiersin.orgmdpi.comnih.gov

Integration of Cheminformatics and Machine Learning in Nitroaromatic Compound Research

The integration of cheminformatics and machine learning has become an indispensable tool in the study of nitroaromatic compounds, offering powerful methods for predicting their properties and accelerating the discovery of new materials. researchgate.netacs.orgcopernicus.orgresearchgate.netnih.govnih.govijirset.com These computational approaches are particularly valuable in assessing the potential hazards and performance of energetic materials, as they can reduce the need for time-consuming and hazardous experimental work. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are widely used to correlate the chemical structure of nitroaromatic compounds with their biological activities or physical properties. researchgate.netnih.govijirset.com These models are developed using various molecular descriptors and statistical methods, such as multiple linear regression and partial least squares. researchgate.net For instance, QSAR models have been successfully applied to predict the mutagenicity of nitroaromatic compounds. nih.gov

Machine learning algorithms, including decision trees, random forests, and neural networks, have shown great promise in predicting the properties of nitroaromatic compounds. researchgate.netacs.orgcopernicus.orgresearchgate.netnih.gov These methods can handle complex, non-linear relationships between chemical structure and properties. For example, machine learning models have been developed to predict the acute oral toxicity of nitroaromatic compounds, aiding in the design of safer chemicals. researchgate.net They have also been used to predict the thermal stability of these compounds, which is a critical parameter for energetic materials. researchgate.net

In the context of energetic materials, machine learning is being used to accelerate the design of new compounds with optimized properties, such as high energy density and low sensitivity. google.com By training models on large datasets of known energetic materials, it is possible to predict the performance of new candidate molecules. google.com These models can also help in understanding the factors that influence the properties of energetic materials, guiding the design of new compounds with desired characteristics. mdpi.com

Furthermore, cheminformatics tools are used to manage and analyze the large amounts of data generated in nitroaromatic compound research. ijirset.com This includes the development of databases, data mining, and visualization tools. The combination of cheminformatics and machine learning provides a powerful platform for the rational design of new nitroaromatic compounds with tailored properties for a wide range of applications.

Future Directions and Challenges in Polynitrobiphenyl Research

The field of polynitrobiphenyl research is poised for significant advancements, driven by the need for safer, more efficient, and sustainable materials. However, several challenges need to be addressed to realize the full potential of these compounds.

Future Directions:

Design of Greener Energetic Materials: A major focus for the future will be the development of environmentally friendly energetic materials with reduced toxicity and improved biodegradability. d-nb.info This will involve the use of computational tools to predict the environmental impact of new compounds and guide the synthesis of "greener" alternatives.

Advanced Insensitive Munitions: There is a continuing need for energetic materials that are less sensitive to accidental detonation. Future research will focus on designing polynitrobiphenyls with improved thermal stability and reduced sensitivity to shock and friction, without compromising performance. researchgate.net

Multifunctional Materials: The integration of energetic properties with other functionalities, such as sensing or self-healing capabilities, is a promising area of research. horizon-europe.gouv.fr This could lead to the development of "smart" materials with a wide range of applications.

Improved Synthetic Methodologies: The development of more efficient, selective, and sustainable synthetic routes to polynitrobiphenyls is crucial. This includes the exploration of new catalytic methods and flow chemistry techniques.

Advanced Characterization Techniques: The use of advanced analytical techniques, such as in-situ diagnostics and high-resolution imaging, will provide a deeper understanding of the behavior of polynitrobiphenyls under various conditions.

Challenges:

Balancing Performance and Sensitivity: A persistent challenge in the field of energetic materials is achieving a balance between high energy output and low sensitivity. d-nb.info This trade-off needs to be carefully managed in the design of new polynitrobiphenyls.

Toxicity and Environmental Impact: Many nitroaromatic compounds are toxic and persistent in the environment. researchgate.netacs.org Addressing the environmental concerns associated with polynitrobiphenyls is a major challenge that requires the development of new, less hazardous compounds.

Scale-up and Manufacturing: The transition from laboratory-scale synthesis to large-scale production of new energetic materials can be challenging. uma.ac.id Developing safe, cost-effective, and scalable manufacturing processes is essential for the practical application of new polynitrobiphenyls.

Regulatory Hurdles: The development and use of new energetic materials are subject to strict regulations. researchgate.net Navigating the regulatory landscape and ensuring compliance with safety standards is a significant challenge.

Fundamental Understanding: Despite significant progress, a complete understanding of the complex chemical and physical processes that occur during the decomposition and detonation of energetic materials is still lacking. nih.gov Further fundamental research is needed to develop more accurate predictive models and guide the rational design of new materials.

Q & A

Q. What synthetic methods are recommended for preparing nitrated biphenyl derivatives like 2,4,6-Trinitrobiphenyl, and how are reaction conditions optimized?

- Methodological Answer : The Ullmann reaction is a robust method for synthesizing nitrated biphenyls. For example, 2,4,6-Trinitrobiphenyl (Picrylbenzene) is synthesized via coupling reactions using aryl halides and copper catalysts under controlled temperatures. Subsequent nitration in acetic acid at 100°C for 2 hours introduces additional nitro groups, with strict control of stoichiometry and reaction time to avoid over-nitration or decomposition . Optimization includes monitoring reaction progress using TLC or HPLC, and quenching intermediates to isolate isomers.

Q. How can researchers characterize the purity and isomer distribution of nitrated biphenyl compounds?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H-NMR on a Varian A-60 instrument, is critical. Integrator curves are matched against synthetic mixtures of isomers (e.g., o-, m-, p-nitropicrylbenzene) to quantify ratios. For 2,4,6-Trinitrobiphenyl, this method achieved ±0.8% precision in isomer distribution analysis . Complementary techniques like High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography validate structural assignments.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in isomer distribution data during nitration of heavily substituted biphenyls?

- Methodological Answer : Discrepancies in isomer ratios often arise from competing electronic effects (e.g., steric hindrance vs. resonance stabilization). To address this:

- Synthesize and characterize all possible isomers (e.g., 2,2',4,6-; 2,3',4,6-; 2,4,4',6-tetranitrobiphenyl) as reference standards .

- Use controlled nitration conditions (e.g., solvent polarity, temperature) to isolate kinetic vs. thermodynamic products.

- Apply computational modeling (DFT) to predict substituent directive effects and cross-validate with experimental NMR data .

Q. How does the picryl group (2,4,6-trinitrophenyl) influence electrophilic aromatic substitution in biphenyl systems?

- Methodological Answer : The picryl group exhibits strong electron-withdrawing effects, directing incoming electrophiles to meta and para positions relative to itself. In 2,4,6-Trinitrobiphenyl nitration, the observed isomer distribution (62% para, 30% meta, 8% ortho) reflects competing steric hindrance and resonance stabilization. Advanced mechanistic studies involve:

- Isotopic labeling (e.g., deuterated analogs) to track substitution pathways.

- Kinetic isotope effect (KIE) measurements to distinguish between nitronium ion (NO) and mixed-acid mechanisms .

Q. What analytical challenges arise in quantifying trace impurities in nitrated biphenyl derivatives, and how are they mitigated?

- Methodological Answer : Trace impurities (e.g., polychlorinated biphenyls, residual solvents) interfere with quantification. Mitigation strategies include:

- Using environmental-grade standards (e.g., 50 µg/mL in toluene-nonane mixtures) to calibrate HPLC or GC-MS systems .

- Implementing isotope dilution assays (e.g., deuterated internal standards) to improve signal-to-noise ratios .

- Validating methods via interlaboratory comparisons, referencing NIST-certified materials for precision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.